molecular formula C8H7N3O3 B8113743 5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

Cat. No.: B8113743
M. Wt: 193.16 g/mol
InChI Key: SUEOMVYNPBJIDY-UHFFFAOYSA-N
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Description

5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a chemical compound listed in the PubChem database. It is a unique molecule with specific properties and applications in various fields of science and industry. The compound’s structure and characteristics make it a subject of interest for researchers and professionals.

Preparation Methods

    Selection of Precursors: The synthesis begins with the selection of appropriate chemical precursors.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Chemical Reactions Analysis

5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 2632: A cephalosporin antibiotic with antibacterial properties.

    CID 6540461: Another cephalosporin with similar pharmacological actions.

    CID 5362065: A compound with related chemical structure and biological activity.

    CID 5479530: Also a cephalosporin, known for its antibacterial effects.

The uniqueness of this compound lies in its specific structure, reactivity, and applications, which distinguish it from these similar compounds.

Properties

IUPAC Name

5-methyl-4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-5(8(13)14)2-11-6(4)7(12)9-3-10-11/h2-3H,1H3,(H,13,14)(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEOMVYNPBJIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)N=CNN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)N=CNN2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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